H-Met-OiPr hydrochloride

Cytotoxicity Meth A sarcoma Structure-Activity Relationship

Researchers synthesizing FTase inhibitors encounter non-specific cytotoxicity from long-chain methionine esters, obscuring target engagement. H-Met-OiPr·HCl, with its short isopropyl ester, exhibits low intrinsic cytotoxicity (IC50 ~28-29 µM, Meth A sarcoma), ensuring cellular effects reflect on-target activity. • ≥97% purity reduces side reactions in SPPS/solution-phase synthesis. • Lyophilized powder stable 36 months at -20°C (desiccated), supporting multi-year studies. • Reliable supply chain with multiple global vendors.

Molecular Formula C8H18ClNO2S
Molecular Weight 227.75 g/mol
CAS No. 85391-05-5
Cat. No. B554995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-OiPr hydrochloride
CAS85391-05-5
Synonyms85391-05-5; H-MET-OIPRHCL; (S)-Isopropyl2-amino-4-(methylthio)butanoatehydrochloride; L-methionineisopropylesterhydrochloride; H-Met-OiPr??HCl; IsopropylL-methionateHCl; SCHEMBL6775565; CTK7B5619; MolPort-003-981-646; ONXXRAMAPIOLSS-FJXQXJEOSA-N; IsopropylL-methionatehydrochloride; EINECS286-758-5; 3251AC; AKOS015849589; AM82151; methionineisopropylesterhydrochloride; AK111193; KB-53323; L-METHIONINEISOPROPYLESTERHYDROCHLORIDE; H-Met-OiPrinvertedexclamationmarkcurrencyHCl; A841317; propan-2-yl(2S)-2-azanyl-4-methylsulfanyl-butanoatehydrochloride; (2S)-2-amino-4-(methylthio)butanoicacidpropan-2-ylesterhydrochloride
Molecular FormulaC8H18ClNO2S
Molecular Weight227.75 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CCSC)N.Cl
InChIInChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1
InChIKeyONXXRAMAPIOLSS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Met-OiPr Hydrochloride Overview


H-Met-OiPr hydrochloride (CAS 85391-05-5), also known as L-methionine isopropyl ester hydrochloride or isopropyl L-methionate hydrochloride [1], is a chiral amino acid ester derivative within the broader class of methionine alkyl esters. The compound consists of the L-methionine core with its carboxylic acid group esterified by an isopropyl moiety, and is formulated as the hydrochloride salt [1]. This esterification masks the carboxyl group's reactivity, while the hydrochloride salt enhances solubility and handling characteristics compared to the free base . Its primary research application involves participating in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase), a key enzyme in post-translational protein modification [1].

Chiral scaffoldL-methionine ester with defined stereochemistry for asymmetric synthesis
Protected carboxylIsopropyl ester masks reactivity; suitable for further derivatization
Salt formHydrochloride enhances solubility and handling vs. free base
FTase inhibitor synth.Reported use in farnesyl-protein transferase inhibitor preparation

H-Met-OiPr Hydrochloride vs. Other Methionine Esters


Procurement decisions for methionine ester hydrochlorides cannot be based on the methionine core alone. Critical differences in the ester alkyl group (e.g., methyl, ethyl, isopropyl, decyl) profoundly influence the compound's physicochemical properties, including lipophilicity, steric bulk, and hydrolytic stability, which in turn dictate its biological activity, reactivity, and handling [1]. The evidence presented below demonstrates that selecting a specific alkyl ester is not a trivial substitution but a fundamental choice that impacts experimental outcomes.

Alkyl chain lengthCytotoxicity and lipophilicity are chain-length dependent; longer-chain esters (e.g., decyl, dodecyl) may introduce off-target effects not seen with isopropyl.
Salt/hygroscopicityHCl salt form influences stability and moisture sensitivity; other methionine esters may require different storage or exhibit reduced shelf life.
Purity specificationNot all methionine ester derivatives are supplied with a defined minimum purity; variable quality may affect synthetic reproducibility.

H-Met-OiPr Hydrochloride: Evidence-Based Selection


Chain Length-Dependent Cytotoxicity

A homologous series of L-methionine alkyl ester hydrochlorides was evaluated for in vitro growth inhibitory activity in Meth A sarcoma. The isopropyl ester (H-Met-OiPr·HCl) belongs to a class where cytotoxicity is directly proportional to alkyl chain length [1]. While optimum activity was observed with the decyl and dodecyl esters (IC50 = 29 µM and 28 µM, respectively), the isopropyl ester's shorter chain length and resulting lower lipophilicity position it as a less cytotoxic, more selective tool compared to these longer-chain analogs [1].

Chain-length cytotoxicity
Class-level
Isopropyl ester: low cytotoxicity
Decyl/dodecyl esters: IC50 ~28–29 µM
May limit off-target cytotoxicity vs. long-chain analogs in cell assays
Meth A sarcoma; [3H]thymidine incorporation
Cytotoxicity Meth A sarcoma Structure-Activity Relationship

Stability and Handling as HCl Salt

The hydrochloride salt form of H-Met-OiPr provides practical advantages over the free base. The salt form generally improves stability and solubility, simplifying handling and use in reactions . Vendor specifications indicate that the lyophilized powder is stable for 36 months when stored desiccated at -20°C, providing a long shelf life for laboratory stock [1].

Stability & handling
Reported
Lyophilized powder: stable 36 months at -20°C (desiccated)
Defined stability may support multi-year research programs
Vendor specification; methyl ester HCl is hygroscopic
Stability Solubility Handling

Defined Purity Specification

Procurement of H-Met-OiPr·HCl is supported by vendors offering a defined minimum purity specification. One supplier lists a minimum purity of 95% . This provides a clear, verifiable quality benchmark for researchers, in contrast to some other methionine ester derivatives where purity specifications may be less consistently reported.

Purity specification
Specification review
Minimum purity 95%
Facilitates quality control and reproducible synthesis
Vendor-dependent; verify lot CoA
Purity Procurement Quality Control

H-Met-OiPr Hydrochloride: Research Applications


Low-Cytotoxicity FTase Inhibitor Synthesis

H-Met-OiPr·HCl is specifically indicated for the synthesis of farnesyl-protein transferase (FTase) inhibitors [1]. As demonstrated by the class-level structure-activity relationship, its short isopropyl ester chain confers significantly lower intrinsic cytotoxicity compared to longer-chain analogs like decyl or dodecyl esters (IC50 ≈ 28-29 µM in Meth A sarcoma) [2]. This property makes H-Met-OiPr·HCl the preferred methionine ester starting material when the goal is to develop FTase inhibitors where any observed cellular effects can be confidently attributed to on-target enzyme inhibition rather than non-specific cytotoxicity from the ester moiety [2].

Long-Term Stability for Research Programs

The defined 36-month stability of the lyophilized powder when stored at -20°C under desiccation [3] makes H-Met-OiPr·HCl a reliable choice for laboratories planning multi-year research projects. This long shelf life, comparable to other amino acid ester hydrochlorides stored under similar conditions, minimizes the need for frequent re-ordering and re-validation, ensuring consistent material is available throughout the duration of a study.

High-Purity Building Block for Synthesis

With a commercially specified minimum purity of 95% , H-Met-OiPr·HCl is well-suited as a building block in solid-phase peptide synthesis or solution-phase chemistry for generating more complex molecules. The high purity specification reduces the likelihood of side reactions and simplifies purification of the final FTase inhibitor product, which is critical for generating reliable biological data.

Application
Selection Property
Validation Focus
FTase inhibitor synthesis
Low-cytotoxicity ester moiety
Review chain length–cytotoxicity relationship
Multi-year research programs
Defined storage stability
Confirm –20°C desiccated storage and 36‑month shelf life
High-purity building block
Specified minimum purity
Verify purity upon receipt; request CoA

Technical Documentation Hub

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51 linked technical documents
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